molecular formula C18H19N3O2 B2373982 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1223245-25-7

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2373982
CAS RN: 1223245-25-7
M. Wt: 309.369
InChI Key: WGPFPCIBFMDZCI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including an indene ring, a propynyl group, an amino group, and an oxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For instance, the indene ring could be formed through a Friedel-Crafts alkylation, while the oxazole ring could be synthesized through a cyclodehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene ring is a fused ring system containing six carbon atoms and one nitrogen atom. The propynyl group is a linear three-carbon unit with a triple bond, and the oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, the triple bond in the propynyl group could undergo addition reactions, and the oxazole ring might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the oxazole ring would likely make it somewhat soluble in polar solvents .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-10-21(12-18(22)19-17-11-13(2)23-20-17)16-9-8-14-6-4-5-7-15(14)16/h1,4-7,11,16H,8-10,12H2,2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPFPCIBFMDZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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